molecular formula C23H32O6 B15295546 20beta-Dihydrocortisone O-Acetate

20beta-Dihydrocortisone O-Acetate

Cat. No.: B15295546
M. Wt: 404.5 g/mol
InChI Key: FYYJWGJXCGWAHJ-WVTKKAEZSA-N
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Description

20beta-Dihydrocortisone O-Acetate: is a synthetic derivative of dihydrocortisone, a corticosteroid hormone. This compound is characterized by the presence of an acetate group attached to the 20beta position of the dihydrocortisone molecule. It is primarily used in scientific research to study the effects and mechanisms of corticosteroids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 20beta-Dihydrocortisone O-Acetate typically involves the acetylation of 20beta-Dihydrocortisone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 20beta-Dihydrocortisone O-Acetate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form different reduced forms of the compound.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.

Mechanism of Action

20beta-Dihydrocortisone O-Acetate exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This binding regulates the transcription of genes involved in inflammatory and immune responses .

Comparison with Similar Compounds

    20beta-Dihydrocortisone: A closely related compound without the acetate group.

    Hydrocortisone: Another corticosteroid with similar biological effects but different structural features.

    Prednisolone: A synthetic corticosteroid with potent anti-inflammatory properties.

Uniqueness: 20beta-Dihydrocortisone O-Acetate is unique due to the presence of the acetate group, which can influence its pharmacokinetic properties and biological activity. This structural modification can affect the compound’s stability, solubility, and interaction with biological targets .

Properties

Molecular Formula

C23H32O6

Molecular Weight

404.5 g/mol

IUPAC Name

[(2R)-2-hydroxy-2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate

InChI

InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-17,19-20,27-28H,4-9,11-12H2,1-3H3/t16-,17-,19+,20+,21-,22-,23-/m0/s1

InChI Key

FYYJWGJXCGWAHJ-WVTKKAEZSA-N

Isomeric SMILES

CC(=O)OC[C@H]([C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O

Canonical SMILES

CC(=O)OCC(C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O)O

Origin of Product

United States

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